2-(1,3-benzothiazol-2-ylsulfanylmethyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
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Overview
Description
2-(1,3-Benzothiazol-2-ylsulfanylmethyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is a complex heterocyclic compound that combines the structural features of benzothiazole, triazoloquinazoline, and thione groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanylmethyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Diazo-Coupling: This involves the reaction of a diazonium salt with a benzothiazole derivative under controlled conditions.
Knoevenagel Condensation: This method involves the condensation of benzothiazole with an aldehyde or ketone in the presence of a base.
Biginelli Reaction: A multi-component reaction that combines benzothiazole, urea, and an aldehyde under acidic conditions.
Microwave Irradiation: This technique accelerates the reaction process and improves yields by using microwave energy.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic substitution reactions can occur at various positions on the benzothiazole and triazoloquinazoline rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
2-(1,3-Benzothiazol-2-ylsulfanylmethyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent, showing promising activity against Mycobacterium tuberculosis.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is explored for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in anti-tubercular applications, it may inhibit key enzymes involved in the biosynthesis of the bacterial cell wall . Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, thereby disrupting their function .
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)-6-nitrobenzothiazole: Demonstrates potent activity against certain cancer cell lines.
2-(2-Hydroxyphenyl)-6-cyanobenzothiazole: Shows activity against HeLa cell lines.
Uniqueness
2-(1,3-Benzothiazol-2-ylsulfanylmethyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C17H11N5S3 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanylmethyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione |
InChI |
InChI=1S/C17H11N5S3/c23-16-18-11-6-2-1-5-10(11)15-20-14(21-22(15)16)9-24-17-19-12-7-3-4-8-13(12)25-17/h1-8H,9H2,(H,20,21) |
InChI Key |
DRHUZAAJWACHLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=NC4=C5C=CC=CC5=NC(=S)N4N3 |
Origin of Product |
United States |
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